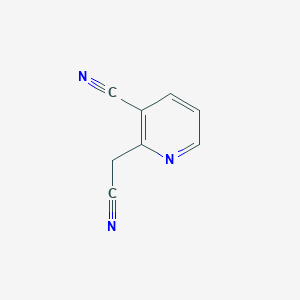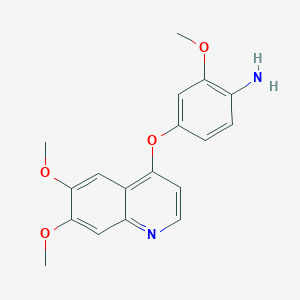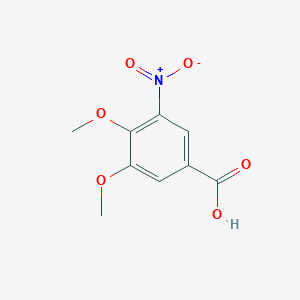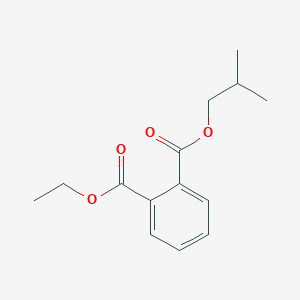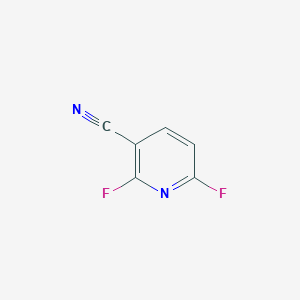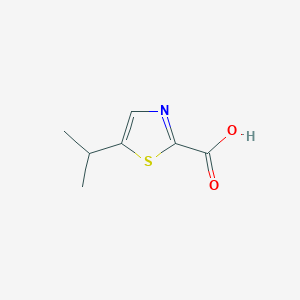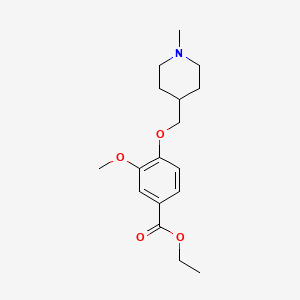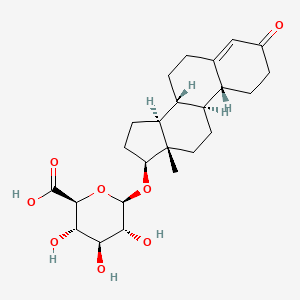
(17β)-3-氧代雌甾-4-烯-17-基 β-D-葡萄糖醛酸
描述
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid is a steroid glucosiduronic acid derivative. This compound is formed by the conjugation of 17beta-estradiol with beta-D-glucuronic acid via a glycosidic linkage at the 17th position. It is a significant metabolite in the biotransformation of estrogens, facilitating their excretion from the body.
科学研究应用
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in estrogen metabolism and its impact on hormone regulation.
Medicine: Explored for its potential in drug development, particularly in designing prodrugs that undergo glucuronidation for improved pharmacokinetics.
Industry: Utilized in the production of estrogen metabolites for research and diagnostic purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid typically involves the enzymatic conjugation of 17beta-estradiol with beta-D-glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include:
Substrate: 17beta-estradiol
Co-substrate: UDP-glucuronic acid
Enzyme: UDP-glucuronosyltransferase
Buffer: Tris-HCl, pH 7.5
Temperature: 37°C
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial or mammalian cell cultures engineered to express high levels of UGT enzymes. The process involves:
Fermentation: Culturing cells in bioreactors under controlled conditions.
Extraction: Harvesting and lysing cells to release the enzyme.
Purification: Isolating the enzyme and substrates.
Reaction: Conducting the enzymatic reaction in large-scale reactors.
Purification: Purifying the final product using chromatographic techniques.
化学反应分析
Types of Reactions
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the ketone group.
Hydrolysis: Cleavage of the glycosidic bond to release 17beta-estradiol and beta-D-glucuronic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or enzymatic hydrolysis using beta-glucuronidase.
Major Products
Oxidation: Formation of 17beta-estradiol derivatives with additional oxygen functionalities.
Reduction: Formation of 17beta-estradiol alcohol derivatives.
Hydrolysis: Release of free 17beta-estradiol and beta-D-glucuronic acid.
作用机制
The primary mechanism of action of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid involves its role as a metabolite in the detoxification and excretion of estrogens. The compound is formed through the action of UDP-glucuronosyltransferase, which transfers a glucuronic acid moiety to 17beta-estradiol. This conjugation increases the solubility of the estrogen, facilitating its excretion via urine.
相似化合物的比较
Similar Compounds
- Estrone glucuronide
- Estriol glucuronide
- 17alpha-estradiol glucuronide
Uniqueness
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid is unique due to its specific structure and the position of the glucuronic acid conjugation. This specific conjugation at the 17th position of 17beta-estradiol distinguishes it from other estrogen glucuronides, which may have glucuronic acid attached at different positions or involve different estrogenic substrates.
This detailed article provides a comprehensive overview of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h10,13-21,23,26-28H,2-9H2,1H3,(H,29,30)/t13-,14+,15+,16-,17-,18-,19-,20+,21-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBYSZZUCBXGIH-BWMLPLRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609023 | |
| Record name | (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131749-24-1 | |
| Record name | (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


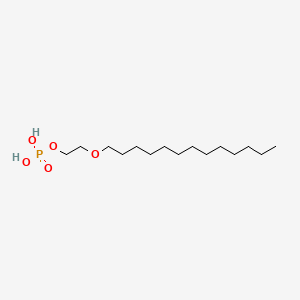
![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)
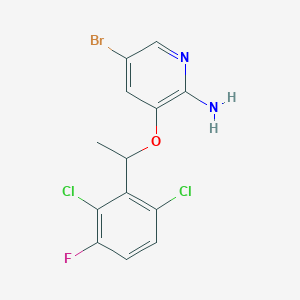
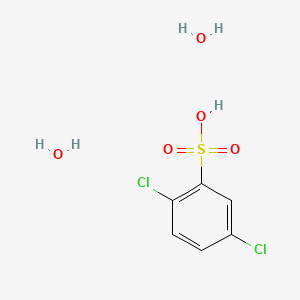
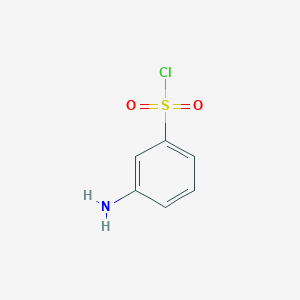
![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)
